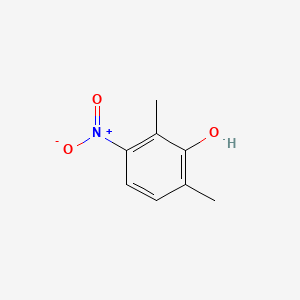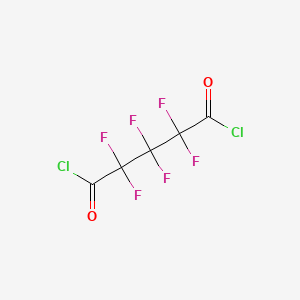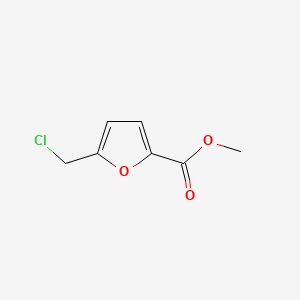
Cyano-(2-oxo-2,3-dihydro-1H-indol-3-yl)-essigsäure
Übersicht
Beschreibung
Cyano-(2-oxo-2,3-dihydro-1H-indol-3-yl)-acetic acid (CAA) is an organic compound that is widely used in laboratory experiments and scientific research. CAA is a non-steroidal anti-inflammatory drug (NSAID) that has been used for decades to treat a variety of conditions, including arthritis, inflammation, and pain. CAA is a potent inhibitor of the cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins, a key mediator of inflammation. CAA has also been studied for its ability to modulate the immune system, regulate gene expression, and protect against oxidative stress.
Wissenschaftliche Forschungsanwendungen
Antitumoraktivität
Die Verbindung hat sich als vielversprechend bei der Hemmung des Wachstums von Neurogliomzellen, einer aggressiven Krebsart im zentralen Nervensystem, erwiesen . Es wurde festgestellt, dass sie die Proliferation von H4-Zellen signifikant hemmt und die Zellmigration unterdrückt . Darüber hinaus wurde beobachtet, dass sie die Zellzyklusarretierung erhöht und Apoptose induziert .
Antimelanoma-Aktivität
Die Verbindung wurde aus der Pflanze Selaginella pulvinata isoliert und hat eine potente inhibitorische Aktivität gegen die Proliferation von Melanomzellen gezeigt, indem sie die Apoptose verstärkt .
Arzneimittelentwicklung
Spiroindol- und Spirooxindol-Gerüste, die mit der Verbindung verwandt sind, sind in der Arzneimittelentwicklung von großer Bedeutung . Sie haben eine biologische Aktivität gegen Krebszellen, Mikroben und verschiedene Arten von Krankheiten, die den menschlichen Körper betreffen .
Synthese von Organophosphorverbindungen
Die Verbindung wurde bei der Synthese neuartiger Organophosphorverbindungen durch Reaktion mit acetylenischen Diestern und Triphenylphosphin oder Triphenylphosphit verwendet . Diese Organophosphorverbindungen haben breite Anwendungen in der Chemie, Medizin, Materialwissenschaft und Landwirtschaft .
Elektroorganische Synthese
Die Verbindung wurde in der elektroorganischen Synthese verwendet, was zeigt, dass ihre Kondensationsreaktion unter elektroorganischen Synthesebedingungen relativ einfach zu handhaben und praktisch anwendbar ist .
Synthese von Spiroindol- und Spirooxindol-Gerüsten
Die Verbindung wurde bei der Synthese von Spiroindol- und Spirooxindol-Gerüsten verwendet . Diese Gerüste sind als zentrale Skelette vieler Alkaloide mit potenzieller pharmazeutischer Aktivität bekannt .
Zukünftige Richtungen
The synthetic strategy used to produce “Cyano-(2-oxo-2,3-dihydro-1H-indol-3-yl)-acetic acid” can be used for the synthesis of new analogs of the endogenous hormone melatonin and other compounds with neuroprotective properties . This suggests potential future directions in neuroprotective drug development .
Wirkmechanismus
Target of Action
It’s worth noting that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . This broad-spectrum binding capability suggests that the compound could potentially interact with a variety of biological targets.
Mode of Action
A related compound, (s)-(–)-n-[2-(3-hydroxy-2-oxo-2,3-dihydro-1h-indol-3-yl)-ethyl]-acetamide (sna), has been shown to inhibit cell proliferation and induce apoptosis in neuroglioma cells . This suggests that Cyano-(2-oxo-2,3-dihydro-1H-indol-3-yl)-acetic acid might interact with its targets in a way that influences cell growth and survival.
Pharmacokinetics
The compound’s lipophilicity and water solubility, which can influence its bioavailability, have been reported .
Result of Action
The related compound sna has been shown to inhibit cell proliferation, suppress cell migration, induce cell cycle arrest, and trigger apoptosis in neuroglioma cells . This suggests that Cyano-(2-oxo-2,3-dihydro-1H-indol-3-yl)-acetic acid might have similar effects.
Eigenschaften
IUPAC Name |
2-cyano-2-(2-oxo-1,3-dihydroindol-3-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O3/c12-5-7(11(15)16)9-6-3-1-2-4-8(6)13-10(9)14/h1-4,7,9H,(H,13,14)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQGDHSNPSSYJGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C(=O)N2)C(C#N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70970069 | |
| Record name | Cyano(2-hydroxy-3H-indol-3-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70970069 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
54744-67-1 | |
| Record name | α-Cyano-2,3-dihydro-2-oxo-1H-indole-3-acetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=54744-67-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Indole-3-acetic acid, 2,3-dihydro-alpha-cyano-2-oxo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054744671 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyano(2-hydroxy-3H-indol-3-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70970069 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



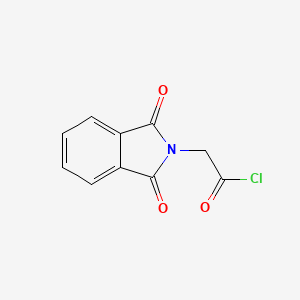
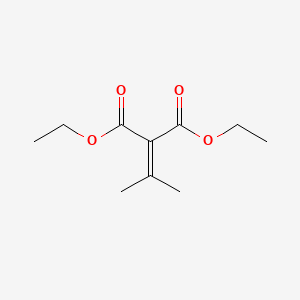
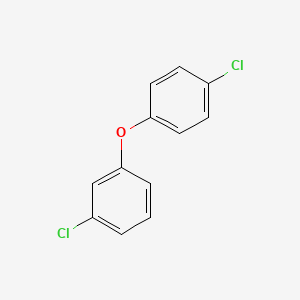
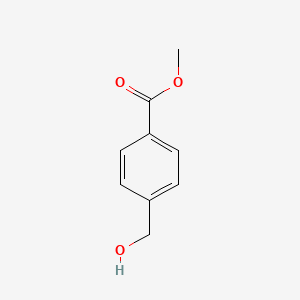
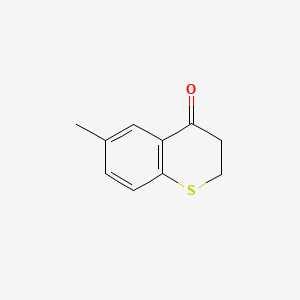
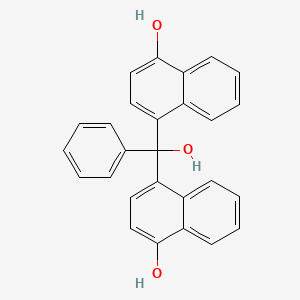
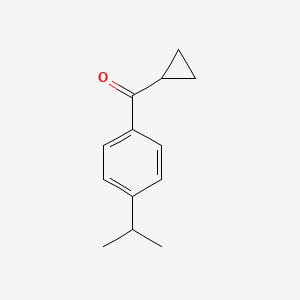

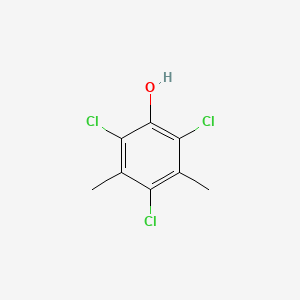
![2-Cyano-N-[(methylamino)carbonyl]acetamide](/img/structure/B1293649.png)
